molecular formula C20H18N2O2 B1269032 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 99117-21-2

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No. B1269032
CAS RN: 99117-21-2
M. Wt: 318.4 g/mol
InChI Key: WWVSDQYFRSUJAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid involves several strategies. One approach details the synthesis of 10-amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines starting from isatins and 4-piperidones or quinolizidin-2-one, highlighting the versatility of starting materials for synthesizing naphthyridine derivatives (Gatta, Giudice, & Mustazza, 1996). Moreover, studies on modulating the reactivity of heterocyclic ketene aminals in multicomponent reactions have led to the successful synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives, showcasing the adaptability of the substrate design approach (Wen, Liu, Li, & Wang, 2010).

Molecular Structure Analysis

Although direct analyses of the molecular structure of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid are scarce, related studies offer insight into the structural intricacies of similar compounds. For instance, the crystal structure of a compound containing the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment revealed significant bending out of the plane, indicating the potential for diverse molecular orientations and interactions (Seebacher, Weis, Saf, & Belaj, 2010).

Chemical Reactions and Properties

The reactivity of tetrahydrobenzo[b][1,6]naphthyridine derivatives under various conditions has been a subject of interest. For example, the investigation into the reactions of 10-substituted derivatives with activated alkynes highlights the synthetic versatility of these compounds through Michael addition and intramolecular Heck reaction pathways, leading to novel heterocyclic systems (Voskressensky, Borisova, Vorob’ev, Postika, Sorokina, & Varlamov, 2008).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various chemical contexts. While specific data on 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid might not be readily available, the structural analysis provides a foundation for inferring these properties.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group transformations of naphthyridine derivatives have been explored through synthetic methods and reaction studies. The diverse reactivity patterns, as demonstrated in the synthesis of densely functionalized 1,2-dihydrobenzo[b][1,6]naphthyridines via sequential Ugi and Heck reactions, underline the chemical richness of these compounds (Asthana, Sharma, & Singh, 2014).

Scientific Research Applications

Synthesis and Derivative Development

  • Various derivatives of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid have been synthesized for research purposes. This includes the development of 10-amino derivatives and related compounds, starting from isatins and 4-piperidones or quinolizidin-2-one (Gatta, Giudice, & Mustazza, 1996). Similarly, 10-alkylamino derivatives have been synthesized through cyclization and other chemical reactions (Khaldeeva & Konshin, 1976).

Chemical Transformations and Reactivity

  • Studies have explored the chemical transformations of various naphthyridine derivatives. For instance, the transformation of 10-substituted tetrahydrobenzo[b][1,6]naphthyridines through interaction with dehydrobenzene was investigated to understand the regioselectivity based on electronic effects (Varlamov et al., 2014). This kind of research is crucial in understanding the chemical behavior and potential applications of these compounds in various fields.

Interaction with DNA

  • The interaction of derivatives of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid with DNA has been studied. For instance, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids were synthesized and their interaction with CT-DNA was explored using various methods, showing significant binding characteristics (Naik et al., 2006). This type of research is pivotal in the field of biochemistry and pharmacology, particularly in understanding how these compounds interact at the molecular level.

Potential Biological Activities

  • The potential biological activities of certain derivatives have been a subject of investigation. For example, novel benzo[b][1,6]naphthyridine derivatives were synthesized and evaluated for their potential as scaffolds of monoamine oxidase (MAO) inhibitors, showing promise in this domain (Kulikova et al., 2023). Research in this area can contribute significantly to the development of new therapeutic agents.

properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(24)19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVSDQYFRSUJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
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2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 3
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 4
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 5
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Citations

For This Compound
1
Citations
RD Barrows - 2020 - search.proquest.com
This dissertation describes the progress made in the development of compounds with in vitro potency against the Plasmodium falciparum parasite. Plasmodium is a genus of single-…
Number of citations: 2 search.proquest.com

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